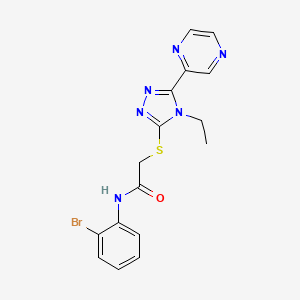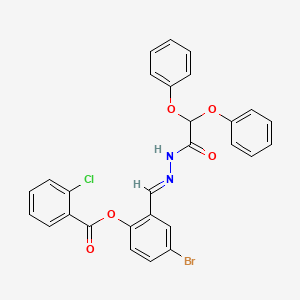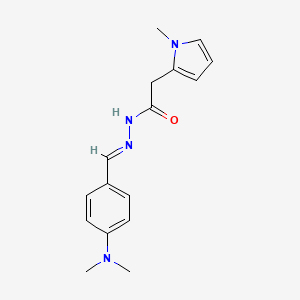![molecular formula C27H20ClN3O3S2 B12023417 N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618077-27-3](/img/structure/B12023417.png)
N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミドは、クロロフェニル基、チアゾリジニリデン部分、およびインドリル基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾリジノン中間体の調製から始まり、次にインドール誘導体の形成が行われます。最後の段階では、これらの中間体が、塩基や適切な溶媒などの特定の反応条件下でカップリングされます。
工業生産方法
この化合物の工業生産には、収率を高め、コストを削減するために合成経路を最適化することが含まれる場合があります。これには、反応条件の制御とスケーラビリティを向上させることができる連続フロー反応器の使用が含まれます。さらに、溶媒のリサイクルや廃棄物最小化などのグリーンケミストリーの原則を適用することで、プロセスをより環境に優しいものにすることができます。
化学反応の分析
反応の種類
N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、分子内の特定の官能基を還元することができます。
置換: ハロゲン化またはニトロ化反応によって、分子に新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化のため、触媒の存在下での塩素ガス。
主要な生成物
これらの反応から生成される主要な生成物は、標的とされる特定の官能基によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性がありますが、還元はアルコールまたはアミンを生じさせる可能性があります。
科学研究アプリケーション
N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミドは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症または抗がん特性など、潜在的な治療効果について調べられています。
産業: 導電性や蛍光性などの特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物は、活性部位に結合するか、コンフォメーションを変更することによって、これらの標的の活性を調節することができ、それによってさまざまな生化学経路に影響を与えます。
類似の化合物との比較
類似の化合物
- N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミド
- N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミド
独自性
N-(2-クロロフェニル)-2-{(3Z)-2-オキソ-3-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2,3-ジヒドロ-1H-インドール-1-イル}アセトアミドの独自性は、その特定の構造的特徴にあり、これは独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- **N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
618077-27-3 |
|---|---|
分子式 |
C27H20ClN3O3S2 |
分子量 |
534.1 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C27H20ClN3O3S2/c1-16(17-9-3-2-4-10-17)31-26(34)24(36-27(31)35)23-18-11-5-8-14-21(18)30(25(23)33)15-22(32)29-20-13-7-6-12-19(20)28/h2-14,16H,15H2,1H3,(H,29,32)/b24-23- |
InChIキー |
JUTFSGACRHIARG-VHXPQNKSSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12023354.png)
![5-(3-isopropoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023360.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12023368.png)
![N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide](/img/structure/B12023373.png)

![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12023386.png)
![2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12023390.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023397.png)
![[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12023409.png)

![3-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12023422.png)
![N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023427.png)


